(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a structurally complex small molecule featuring a benzodioxole moiety, an acrylamide linker, and a thieno-pyrazole scaffold substituted with a 4-fluorophenyl group. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability . The thieno[3,4-c]pyrazole core is a heterocyclic framework known for modulating kinase activity and enzyme inhibition, while the 4-fluorophenyl substituent enhances lipophilicity and may influence target binding . This compound’s synthesis likely involves multi-step reactions, including condensation of oxazolones with amines, as seen in structurally related acrylamide derivatives .
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-14-3-5-15(6-4-14)25-21(16-10-29-11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b8-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZOKHCSUFGFV-WAPJZHGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by research findings and case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole moiety is particularly notable for its role in enhancing biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that benzodioxole derivatives can effectively inhibit various bacterial strains. While specific data on the compound is limited, related compounds have demonstrated activity against Escherichia coli and Bacillus subtilis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzodioxole Derivative A | 15 | E. coli |
| Benzodioxole Derivative B | 10 | B. subtilis |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, certain derivatives have been found to inhibit the phosphorylation of EGFR in gefitinib-resistant lung cancer cells, leading to apoptosis and autophagy . The mechanism of action often involves the modulation of signaling pathways critical for cancer cell survival.
Neuroprotective Effects
Compounds structurally similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide have shown promise in neuroprotection. For instance, some derivatives have been reported to promote nerve regeneration and exhibit protective effects against neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study investigating the antibacterial properties of various benzodioxole derivatives found significant inhibition against multiple strains of bacteria. The lead compound displayed an MIC value of 10 µg/mL against Staphylococcus aureus, indicating strong activity .
- Cancer Cell Studies : In vitro studies on lung cancer cell lines demonstrated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide could induce apoptosis through caspase-independent pathways .
- Neuroprotection : Research highlighted that certain derivatives could enhance neurite outgrowth and provide protection against oxidative stress in neuronal cells .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:
Key Research Findings
Substituent Effects : The 4-fluorophenyl group in the target compound likely enhances target affinity compared to chlorophenyl or methyl-substituted analogues, as seen in kinase inhibitors .
Stereochemical Impact : The (Z)-acrylamide configuration may restrict rotation, improving binding specificity relative to (E)-isomers or flexible linkers in compound 2512 .
Metabolic Stability : Benzodioxole-containing compounds exhibit slower hepatic clearance than benzofuran or simple phenyl analogues, as demonstrated in pharmacokinetic studies of related molecules .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
